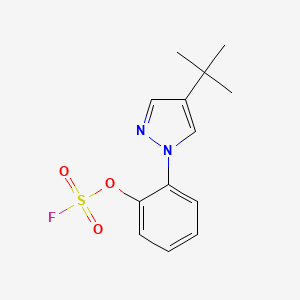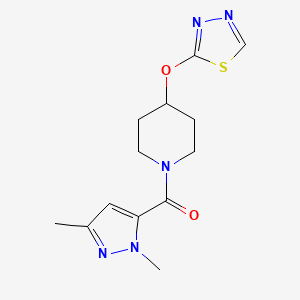
(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves several modifications in the 1,3,4-thiadiazole moiety . In a study, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were described as selective GLS1 inhibitors . The structure-activity relationship was explored through introducing the hydrophilic skeleton and different chains based on BPTES .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. Mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole scaffold derivatives possess a wide range of biological activities .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives are diverse and depend on the specific derivative. For example, one compound showed potent results at 40 mg/kg with 90% protection for the MES test .科学的研究の応用
Antitubercular and Antifungal Activity
Research has shown that compounds structurally related to (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone possess significant antitubercular and antifungal activities. Specifically, derivatives of imidazo[2,1-b][1,3,4]thiadiazole have been prepared and evaluated for their biological activity. These compounds displayed promising antitubercular and antifungal properties, indicating their potential as therapeutic agents in combating these infections (Syed, Kallanagouda, & Alegaon, 2013).
Anticancer and Antiviral Activity
Another area of application is in the development of anticancer and antiviral agents. A series of derivatives has been synthesized and shown to possess in vitro anticoronavirus and antitumoral activity. These findings highlight the compound's versatility in being structurally modified to target different biological pathways, offering insights into its use as a base structure for developing treatments against viral infections and cancer (Jilloju et al., 2021).
Antimicrobial Activity
Further research into the chemical derivatives of this compound has revealed antimicrobial properties. Compounds synthesized from similar structures have been tested for their in vitro antimicrobial activity, showing effectiveness against various pathogenic bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to address resistance issues (Mallesha & Mohana, 2014).
Molecular Structure and Interaction Studies
The compound and its derivatives have also been subjects of structural and interaction studies. For instance, the molecular interaction of related antagonists with cannabinoid receptors has been analyzed, providing valuable information on the binding dynamics and conformational preferences that can inform drug design processes. These studies help understand how structural modifications impact biological activity and receptor affinity, essential for developing targeted therapies (Shim et al., 2002).
作用機序
Target of Action
Similar compounds have been reported to exhibit antimicrobial properties , suggesting that the compound may target bacterial or fungal cells.
Biochemical Pathways
Based on the antimicrobial properties of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in bacterial or fungal cells, leading to cell death.
Result of Action
Based on the antimicrobial properties of similar compounds , it can be inferred that the compound may lead to cell death in bacterial or fungal cells.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-9-7-11(17(2)16-9)12(19)18-5-3-10(4-6-18)20-13-15-14-8-21-13/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTERTMYJGLIQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)OC3=NN=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

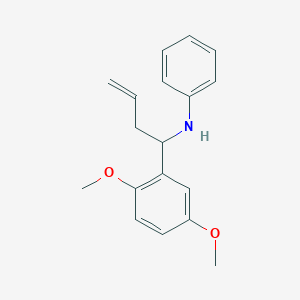
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2564354.png)
![[6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B2564356.png)
![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2564358.png)
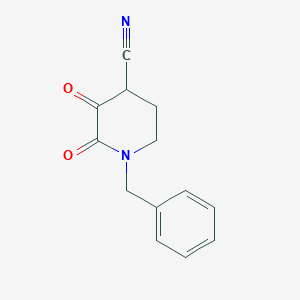

![N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2564362.png)
![N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide](/img/structure/B2564363.png)
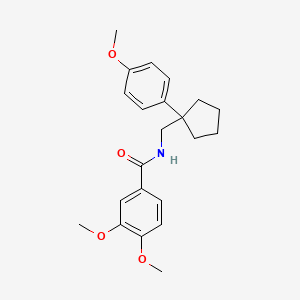
![[(3-Ethylphenyl)[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]formonitrile](/img/structure/B2564366.png)
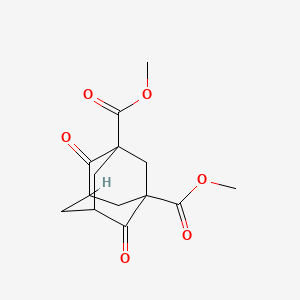
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2564371.png)

